4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
Functionalization Reactions : This compound has been explored in functionalization reactions involving 1H-pyrazole-3-carboxylic acid derivatives, demonstrating potential for creating a variety of molecular structures with diverse properties (Yıldırım et al., 2005).
Formation of Diamides : It has been used in reactions to form diamides, which are important in several chemical synthesis pathways (Agekyan & Mkryan, 2015).
Antiallergic Compounds Synthesis : Research shows that derivatives of this compound are synthesized for their antiallergic properties, indicating a potential role in the development of new antiallergic medications (Nohara et al., 1985).
Pharmacological Applications
Anticancer Activity : Derivatives of this compound have shown promise in anticancer activities, suggesting potential in cancer research and treatment development (Rao et al., 2018).
Spin States in Medicinal Chemistry : Studies have been conducted on the spin states of iron(II) complexes with derivatives of this compound, which is relevant in medicinal chemistry for the design of new drugs (Galadzhun et al., 2019).
Coordination Chemistry
Coordination Compounds : This compound has been used in synthesizing various coordination compounds, which are important in materials science and catalysis (Li et al., 2017).
Magnetic Catalysis : It has applications in magnetic catalysis, demonstrated by the synthesis of magnetic nanoparticles functionalized with derivatives of this compound for use in organic reactions (Asghari & Mohammadnia, 2016).
Structural Studies and Material Science
Crystallography Studies : The compound and its derivatives have been subjects of structural studies using crystallography, which is crucial in material science and drug design (Wang et al., 2017).
Hydrogen Bonding Studies : Research on hydrogen bonding in related compounds provides insights into molecular interactions essential for the development of new materials and pharmaceuticals (Dobbin et al., 1993).
Properties
IUPAC Name |
4-[(2-pyridin-3-ylphenyl)methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17(21)18(7-10-22-11-8-18)12-14-4-1-2-6-16(14)15-5-3-9-19-13-15/h1-6,9,13H,7-8,10-12H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSAYUUZNZPABR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2C3=CN=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.